molecular formula C12H13BrO4 B1430565 Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate CAS No. 1461707-80-1

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

Cat. No.: B1430565
CAS No.: 1461707-80-1
M. Wt: 301.13 g/mol
InChI Key: VAKMHZJXRJMYHT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is a brominated aromatic ester featuring a formyl group at the 6-position, a methyl group at the 4-position, and an ethoxyacetate moiety at the 2-position of the phenol ring. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive functional groups (bromo, formyl, and ester), which enable diverse derivatization pathways.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(15)7-17-12-9(6-14)4-8(2)5-10(12)13/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMHZJXRJMYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175907
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-80-1
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(2-bromo-6-formyl-4-methylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce the bromo group at the 2-position.

    Formylation: The brominated intermediate is then subjected to formylation to introduce the formyl group at the 6-position.

    Esterification: The final step involves the esterification of the formylated intermediate with ethyl chloroacetate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: 2-(2-bromo-6-carboxy-4-methylphenoxy)acetate.

    Reduction: 2-(2-bromo-6-hydroxymethyl-4-methylphenoxy)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate has the molecular formula C12H13BrO4C_{12}H_{13}BrO_4. Its structure features a bromo-substituted phenoxy group, which contributes to its unique chemical reactivity and biological activity. The presence of a formyl group further enhances its utility in organic synthesis.

Pharmaceutical Applications

  • Precursor in Drug Synthesis
    This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it suitable for modifications that yield potent pharmaceutical agents.
    • Case Study: Menin-MLL Inhibitors
      Research has demonstrated that compounds similar to this compound can inhibit the menin–MLL interaction, which is crucial in certain leukemia types. For instance, derivatives of this compound have shown strong binding affinities and inhibitory effects on cancer cell proliferation at submicromolar concentrations .
  • Potential Anticancer Activity
    The compound's ability to interact with specific biological targets suggests potential applications in cancer therapy. Ongoing studies are exploring its efficacy against various cancer cell lines, focusing on optimizing its pharmacological properties.

Agricultural Chemistry Applications

  • Pesticide Development
    This compound may be utilized as a building block in the synthesis of novel pesticides. Its unique chemical structure allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact.
    • Research Insights
      Preliminary studies indicate that derivatives of this compound exhibit promising insecticidal properties, warranting further investigation into their mechanisms of action and environmental safety profiles .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The pathways involved depend on the specific application and target. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate and Analogs

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate 4-Br, 2-CHO, 6-OCH₃ C₁₂H₁₃BrO₅ Intermediate in organic synthesis
2-Bromo-6-ethoxy-4-formylphenyl acetate 2-Br, 4-CHO, 6-OCH₂CH₃ C₁₁H₁₁BrO₄ Crystallographic studies
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran core with Br and sulfinyl C₁₄H₁₅BrO₄S Stabilized by π-π interactions
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate Extended conjugated ester chain C₁₄H₁₅BrO₅ Higher molar mass (343.17 g/mol)

Key Observations :

  • Steric and Electronic Effects : Methyl groups (e.g., at 4-position) increase steric hindrance but reduce electron-withdrawing effects compared to sulfinyl or nitro substituents in benzofuran or imidazole derivatives .
  • Conformational Stability : Compounds like ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate exhibit stabilization via aromatic π-π interactions (3.8 Å distance) and hydrogen bonding, suggesting similar behavior in the target compound .

Pharmacological and Toxicological Insights

Table 2: Bioactivity and Toxicity of Related Compounds

Compound Class Bioactivity/Toxicity Profile Reference
Imidazole-acetate derivatives (e.g., Ethyl 2-(5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate) Anticancer, antimicrobial activity
Ethyl acetate (solvent) Zebrafish LC₅₀ = 0.2% (developmental defects)
Brominated phenyl acetates Potential hepatotoxicity (requires handling precautions)



Key Findings :

  • The bromo and formyl groups in the target compound may enhance bioactivity compared to non-halogenated analogs, as seen in imidazole derivatives .
  • Toxicity risks are likely moderated by the aromatic core, though ester groups (as in ethyl acetate) may contribute to developmental toxicity at high concentrations .

Biological Activity

Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₃BrO₄. This compound is notable for its structural features, including a bromo group, a formyl group, and a methyl group on a phenoxyacetate moiety. It serves as a versatile scaffold in various scientific research applications, particularly in biological studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃BrO₄
  • CAS Number : 1461707-80-1
  • Key Structural Features :
    • Bromo group at the 2-position
    • Formyl group at the 6-position
    • Methyl group at the 4-position

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 4-methylphenol to introduce the bromo group.
  • Formylation of the brominated intermediate to add the formyl group.
  • Esterification with ethyl chloroacetate to yield the final product.

This compound exhibits biological activity primarily through its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Applications in Research

  • Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms, providing insights into protein-ligand interactions.
  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Agrochemical Development : The compound is explored for potential applications in developing agrochemicals.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds structurally similar to this compound exhibit varying levels of enzyme inhibition. For instance, studies on related compounds have shown IC50 values ranging from 0.2 to 4 µM against specific leukemia cell lines, indicating significant potential for therapeutic applications in oncology .

Case Study 2: Cellular Activity

In vitro studies have revealed that variations in the chemical structure of related compounds can lead to substantial differences in cellular activity. For example, modifications that enhance polarity have been associated with improved cellular permeability and growth inhibition in cancer cell lines . The selectivity index (SI) for these compounds ranged from 5 to 32, highlighting their potential for targeted therapies .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique profile:

Compound NameKey FeaturesBiological Activity
This compoundBromo and formyl groupsEnzyme inhibition, potential anti-cancer activity
Ethyl 2-(4-methylphenoxy)acetateLacks bromine substitutionLimited biological activity
Ethyl 2-(bromophenoxy)acetateContains two bromine atomsVaries significantly in enzyme interaction

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a phenolic precursor (e.g., 2-bromo-6-formyl-4-methylphenol) with ethyl bromoacetate. Key steps include:

  • Alkylation : Refluxing the phenol with ethyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base and KI as a catalyst (typical molar ratio 1:1.1 phenol:alkylating agent). Reaction progress is monitored via TLC .
  • Purification : After hot filtration and solvent evaporation, recrystallization from ethanol/water mixtures yields pure product.
  • Optimization : Adjusting reaction time (8–12 hours), temperature (70–80°C), and solvent polarity (e.g., DMF for sterically hindered phenols) improves yields. Kinetic studies using HPLC or GC-MS (e.g., as in ) can identify side products like hydrolysis derivatives.

Basic: How should spectroscopic characterization (NMR, FTIR, MS) be designed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on diagnostic signals:
    • The ester carbonyl (δ ~169–170 ppm in ¹³C NMR).
    • Aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) and substituent effects (bromo, formyl, methyl groups split peaks).
    • Ethoxy group (quartet at δ ~4.1 ppm, triplet at δ ~1.2 ppm) .
  • FTIR : Confirm ester C=O (~1740 cm⁻¹), formyl C=O (~1680 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragmentation patterns (e.g., loss of ethoxy group or Br⁻).

Advanced: How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges arise due to bromine’s heavy-atom effects?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Heavy bromine atoms facilitate phase determination via direct methods in SHELXS .
  • Refinement (SHELXL) :
    • Anisotropic displacement parameters for Br and O atoms.
    • Address absorption corrections (SADABS) due to bromine’s high electron density .
  • Challenges :
    • Overfitting risks from strong bromine scattering; use restraint keywords (e.g., DELU, SIMU) to stabilize light-atom models.
    • Twinning or disorder in the formyl/methyl groups requires iterative refinement with PART commands .

Advanced: What computational strategies (e.g., DFT, QSAR) are suitable to predict the compound’s reactivity or biological activity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., frontier orbitals, electrostatic potential maps). Compare with crystallographic data to validate conformers .
  • 3D-QSAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with bromophenol-binding sites). Generate pharmacophore models based on substituent effects (formyl for hydrogen bonding, bromine for hydrophobic interactions) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hepatotoxicity from ester hydrolysis).

Advanced: How can contradictory spectroscopic or crystallographic data be resolved during structure elucidation?

Methodological Answer:

  • Case Example : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility.
    • Solution : Perform variable-temperature NMR to detect dynamic processes or use NOESY to identify spatial proximities .
    • Cross-Validation : Compare Hirshfeld surfaces (CrystalExplorer) from crystallographic data with DFT-computed electrostatic potentials .
  • Statistical Tools : R-factors and goodness-of-fit (GOF) in SHELXL refine model accuracy; discard outliers with I/σ(I) < 2.0 .

Basic: What analytical techniques (e.g., HPLC, GC-MS) are optimal for purity assessment and quantifying byproducts?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Compare retention times with synthetic standards .
  • GC-MS : Derivatize polar groups (e.g., formyl to oxime) for volatility. Monitor for brominated fragments (m/z 79/81) and ester hydrolysis products (acetic acid) .
  • Validation : Calibration curves (R² > 0.99) and spike-recovery tests (95–105% recovery) ensure method accuracy.

Advanced: How can in vitro or in vivo toxicity studies be designed to evaluate this compound’s safety profile?

Methodological Answer:

  • Zebrafish Embryo Model : Expose embryos (2–4 days post-fertilization) to graded concentrations (0.1–0.2% v/v). Assess LC₅₀, teratogenicity (yolk sac edema, necrosis), and behavioral endpoints .
  • Mechanistic Assays : Measure oxidative stress (MDA levels via TBARS assay) or apoptosis (caspase-3 activity) in treated cell lines (e.g., HepG2) .
  • Dose-Response Modeling : Use software like GraphPad Prism to calculate EC₅₀ and Hill coefficients.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-bromo-6-formyl-4-methylphenoxy)acetate

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